Cas no 886370-36-1 (2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine is a fluorinated amine derivative featuring a naphthalene core with a methyl substituent at the 4-position. The trifluoroethylamine moiety enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity and fluorine content contribute to improved metabolic stability and bioavailability in drug development. The compound is particularly useful in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific target interactions.
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine structure
886370-36-1 structure
商品名:2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
CAS番号:886370-36-1
MF:C13H12F3N
メガワット:239.236293792725
MDL:MFCD07374748
CID:2811479
PubChem ID:64431234

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2-TRIFLUORO-1-(4-METHYL-NAPHTHALEN-1-YL)-ETHYLAMINE
    • AB40306
    • AB40308
    • AB40310
    • (1R)-2,2,2-TRIFLUORO-1-(4-METHYLNAPHTHYL)ETHYLAMINE
    • (1S)-2,2,2-TRIFLUORO-1-(4-METHYLNAPHTHYL)ETHYLAMINE
    • 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
    • MDL: MFCD07374748
    • インチ: 1S/C13H12F3N/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7,12H,17H2,1H3
    • InChIKey: SCDLZPHRUUBJKM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC(C)=C2C=CC=CC=12)N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 264
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 26

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1933419-2.5g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
2.5g
$1509.0 2023-09-17
Enamine
EN300-1933419-0.5g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
0.5g
$739.0 2023-09-17
Enamine
EN300-1933419-1g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
1g
$770.0 2023-09-17
Enamine
EN300-1933419-10.0g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
10g
$5528.0 2023-06-02
Enamine
EN300-1933419-0.1g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
0.1g
$678.0 2023-09-17
Enamine
EN300-1933419-0.25g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
0.25g
$708.0 2023-09-17
Enamine
EN300-1933419-10g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
10g
$3315.0 2023-09-17
Enamine
EN300-1933419-0.05g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
0.05g
$647.0 2023-09-17
Enamine
EN300-1933419-5.0g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
5g
$3728.0 2023-06-02
Enamine
EN300-1933419-1.0g
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine
886370-36-1
1g
$1286.0 2023-06-02

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine 関連文献

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amineに関する追加情報

Introduction to 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine (CAS No. 886370-36-1) and Its Emerging Applications in Chemical Biology

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine, identified by the chemical identifier CAS No. 886370-36-1, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to a class of fluorinated aromatic amines, which have garnered considerable attention due to their unique structural properties and biological activities. The presence of a trifluoromethyl group and a 4-methylnaphthalen-1-yl moiety in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing bioactive molecules.

The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug candidates. Its incorporation into 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine suggests that this compound may exhibit improved pharmacokinetic profiles compared to its non-fluorinated analogs. Additionally, the 4-methylnaphthalen-1-yl aromatic ring contributes to the compound's hydrophobicity and interacts favorably with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate biological processes at the molecular level. The trifluoro- group, in particular, has been extensively studied for its role in enhancing the potency and selectivity of drug molecules. For instance, fluorinated analogs of kinase inhibitors have shown improved binding affinities and reduced off-target effects. The structural features of 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine align with these trends, positioning it as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the trifluoromethyl group and the 4-methylnaphthalen-1-yl moiety creates a versatile platform for structure-based drug design. Researchers have leveraged similar scaffolds to develop inhibitors targeting various disease-related pathways. For example, fluorinated naphthalene derivatives have been explored as potential anticancer agents due to their ability to disrupt critical signaling pathways involved in tumor growth and progression.

The biological activity of 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine has not yet been fully elucidated; however, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors. The precise mechanism of action would depend on its interaction with specific biological targets. High-throughput screening (HTS) and computational modeling techniques could be employed to identify potential binding sites and optimize its pharmacological properties.

From a synthetic chemistry perspective, 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine presents an interesting challenge due to its complex structure. The synthesis would likely involve multi-step reactions requiring careful control of reaction conditions to ensure high yield and purity. Advances in fluorination techniques have made it possible to introduce fluorine atoms into complex organic molecules with greater precision. These methodologies could be applied to streamline the synthesis of this compound and facilitate further functionalization.

The pharmaceutical industry is increasingly recognizing the importance of fluorinated compounds in drug development. Their unique properties make them ideal candidates for modulating biological processes with high specificity. As such, there is considerable interest in exploring new derivatives of compounds like 2,2,2-trifluoro-1-(4-methylnaphthalen-1-y)lethanam ine (CAS No. 88637036). Future research should focus on characterizing its pharmacological profile through both in vitro and in vivo studies.

In conclusion, 88637036 plays a significant role in advancing our understanding of fluorinated aromatic amines and their potential applications in medicine. Its structural features offer a rich foundation for designing novel bioactive molecules with therapeutic value. As research progresses, this compound is likely to contribute to the development of next-generation drugs targeting various diseases.

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